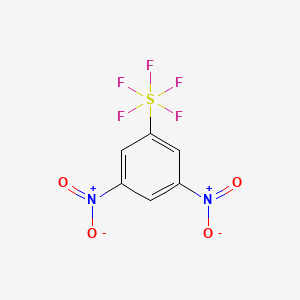

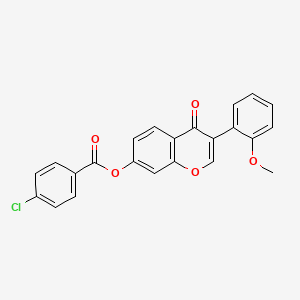

![molecular formula C19H16N2O5S B2726589 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate CAS No. 877637-17-7](/img/structure/B2726589.png)

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate” is a chemical compound used in scientific research. It has been characterized as a potent APJ functional antagonist in cell-based assays . The APJ system is a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .

Molecular Structure Analysis

The molecular formula of this compound is C17H11N3O6S . Its InChi Key is UASIRTUMPRQVFY-UHFFFAOYSA-N . More detailed structural analysis would require additional resources such as spectroscopic data.Physical and Chemical Properties Analysis

The molecular weight of this compound is 385.35 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique

Importance of Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate, has been identified as a key precursor for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds, sharing structural motifs with the chemical , have shown a wide range of applicability. Recent investigations highlight the intensive study of these scaffolds, focusing on their synthesis via one-pot multicomponent reactions using diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This comprehensive review covers synthetic pathways employed for the development of substituted derivatives of pyranopyrimidine, emphasizing the application of hybrid catalysts for the synthesis of lead molecules, which could extend to the chemical (Parmar, Vala, & Patel, 2023).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Another related aspect is the study of pyrazolo[1,5-a]pyrimidine scaffold, which is closely related to the pyranopyrimidine structure. This scaffold has displayed a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of this scaffold suggest potential for further exploration in drug development, potentially applicable to compounds like this compound. The comprehensive review of synthetic strategies and significant biological properties further supports the utility of such scaffolds in medicinal chemistry (Cherukupalli et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S/c1-13-5-2-3-6-16(13)25-11-18(23)26-17-10-24-14(9-15(17)22)12-27-19-20-7-4-8-21-19/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCCDMZCMRRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

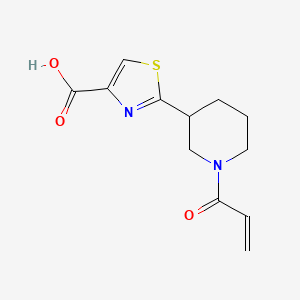

![N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726507.png)

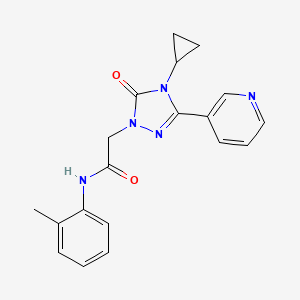

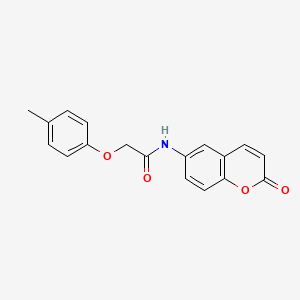

![N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2726513.png)

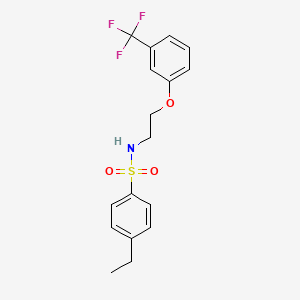

![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)

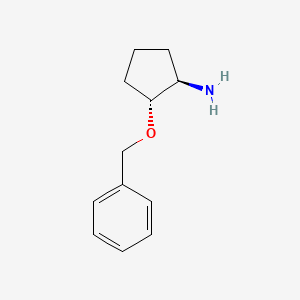

![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)